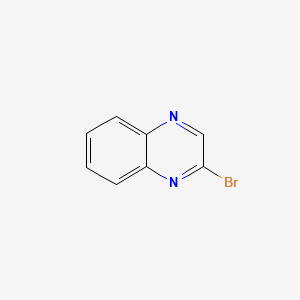

2-Bromoquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKLMYQMVPHUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342465 | |

| Record name | 2-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36856-91-4 | |

| Record name | 2-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway to 2-Bromoquinoxaline and details its full characterization. This compound is a valuable heterocyclic compound, serving as a key intermediate in the development of novel pharmaceuticals, particularly in the fields of anti-cancer and anti-inflammatory agents.[1] Its utility as a versatile building block extends to biochemical research and the synthesis of advanced materials such as fluorescent probes.[1]

Physical and Chemical Properties

This compound is typically a light brown to brown solid at room temperature.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 36856-91-4 | [1][3] |

| Molecular Formula | C₈H₅BrN₂ | [1][3] |

| Molecular Weight | 209.05 g/mol | [1] |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | 56-60 °C | [2][3] |

| Purity | Typically ≥97% | [3] |

| Storage | Store at room temperature, sealed in a dry, dark place | [1][2] |

Recommended Synthetic Pathway

A robust and reliable multi-step synthesis for this compound is outlined below. The pathway begins with the construction of the quinoxaline core, followed by functional group manipulations to install the bromine atom at the 2-position via the classic Sandmeyer reaction.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Detailed methodologies for each step of the synthesis are provided below.

Protocol 1: Synthesis of Quinoxalin-2(1H)-one

This procedure is adapted from the general synthesis of quinoxalinones via the condensation of o-phenylenediamines and α-keto acids.

-

Reactants: o-phenylenediamine (10.8 g, 0.1 mol), Glyoxylic acid monohydrate (9.2 g, 0.1 mol).

-

Solvent: Ethanol (200 mL).

-

Procedure:

-

Suspend o-phenylenediamine in ethanol in a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add a solution of glyoxylic acid monohydrate in a small amount of ethanol to the flask.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol and dry under vacuum to yield Quinoxalin-2(1H)-one.

-

Protocol 2: Synthesis of 2-Chloroquinoxaline

This protocol uses a standard chlorinating agent to convert the hydroxyl group of the quinoxalinone tautomer into a chlorine atom.

-

Reactant: Quinoxalin-2(1H)-one (14.6 g, 0.1 mol).

-

Reagent: Phosphorus oxychloride (POCl₃, 50 mL).

-

Procedure:

-

In a fume hood, carefully add Quinoxalin-2(1H)-one to a round-bottom flask containing phosphorus oxychloride.

-

Heat the mixture to reflux (approx. 105 °C) for 2 hours. The solid will dissolve as the reaction proceeds.

-

After cooling, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

The crude 2-Chloroquinoxaline will precipitate as a solid.

-

Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from ethanol.[4]

-

Protocol 3: Synthesis of 2-Aminoquinoxaline

This amination is performed via nucleophilic aromatic substitution under pressure, as described in the patent literature.[5]

-

Reactant: 2-Chloroquinoxaline (16.5 g, 0.1 mol).

-

Reagent/Solvent: Methanolic ammonia (approx. 200 mL of methanol saturated with ammonia gas).

-

Procedure:

-

Place 2-Chloroquinoxaline and the methanolic ammonia solution into a high-pressure reaction vessel (autoclave).

-

Seal the vessel and heat to approximately 120 °C for 8 hours.[5]

-

After cooling the vessel to room temperature, vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and concentrate to dryness under reduced pressure.

-

The resulting crude 2-Aminoquinoxaline can be purified by recrystallization from benzene or an ethanol/water mixture to yield the pure product.[5]

-

Protocol 4: Synthesis of this compound via Sandmeyer Reaction

This final step converts the primary aromatic amine into the target bromo-derivative.

-

Reactant: 2-Aminoquinoxaline (14.5 g, 0.1 mol).

-

Reagents: Sodium nitrite (NaNO₂, 7.6 g, 0.11 mol), 48% Hydrobromic acid (HBr, 100 mL), Copper(I) bromide (CuBr, 15.8 g, 0.11 mol).

-

Procedure:

-

Diazotization: In a 500 mL beaker, dissolve 2-Aminoquinoxaline in 48% HBr. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt solution.

-

Copper(I) Bromide Solution: In a separate 1 L beaker, dissolve Copper(I) bromide in approximately 50 mL of 48% HBr.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred Copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.

-

After the initial effervescence subsides, warm the mixture gently on a water bath to 50-60 °C for 30 minutes to ensure complete reaction.

-

Cool the mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

-

Characterization Data

The identity and purity of the synthesized this compound are confirmed by spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy confirms the molecular structure by identifying the chemical environment of each proton and carbon atom.

| ¹H NMR Data (400 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.75 | s | - | H-3 |

| 8.08 | dd | 8.4, 1.5 | H-5 |

| 8.01 | dd | 8.4, 1.5 | H-8 |

| 7.78 | ddd | 8.4, 6.9, 1.5 | H-7 |

| 7.72 | ddd | 8.4, 6.9, 1.5 | H-6 |

| ¹³C NMR Data (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 145.2 | C-2 |

| 143.8 | C-3 |

| 141.5 | C-8a |

| 140.1 | C-4a |

| 131.5 | C-7 |

| 130.4 | C-6 |

| 129.5 | C-5 |

| 129.2 | C-8 |

Note: NMR data is predicted based on known chemical shift values for quinoxaline and related bromo-aromatic systems. Actual values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| IR Spectral Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3100 | Aromatic C-H stretch |

| 1580 - 1600 | C=C Aromatic ring stretch |

| 1450 - 1550 | C=N stretch |

| ~1100 | C-Br stretch |

| 750 - 850 | C-H out-of-plane bend |

Note: IR peaks are characteristic ranges for the specified functional groups.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The presence of bromine is confirmed by a characteristic isotopic pattern.

| Mass Spectrometry Data (EI) | ||

| m/z Value | Relative Intensity | Assignment |

| 210 | ~98% | [M+2]⁺ (contains ⁸¹Br) |

| 208 | 100% | [M]⁺ (contains ⁷⁹Br) |

| 129 | High | [M-Br]⁺ |

| 102 | Moderate | [M-Br-HCN]⁺ |

Note: The M+ and M+2 peaks appear in an approximate 1:1 ratio, which is characteristic for a molecule containing one bromine atom.[7]

Signaling Pathways and Logical Relationships

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is initiated by a single-electron transfer from the copper(I) catalyst.

References

- 1. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US2537871A - 2-aminoquinoxaline and process of preparing same - Google Patents [patents.google.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Reactivity and Functionalization of 2-Bromoquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and functional materials. Their diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery. Among the various functionalized quinoxalines, 2-bromoquinoxaline serves as a versatile and pivotal building block for the synthesis of a wide array of novel derivatives. The presence of the bromine atom at the C2 position provides a reactive handle for a multitude of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the reactivity and functionalization of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into key synthetic transformations, experimental protocols, and quantitative data to facilitate the design and execution of synthetic strategies involving this important heterocyclic scaffold.

Core Reactivity of this compound

The reactivity of this compound is primarily dictated by the electron-deficient nature of the quinoxaline ring system and the presence of the bromine atom at the 2-position. This combination makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAᵣ) reactions.

The general reactivity of this compound can be summarized in the following logical diagram:

Caption: Logical overview of the main functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.

Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 100 | 18 | ~90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | DMF | 90 | 12 | ~88 |

Experimental Protocol: Synthesis of 2-Phenylquinoxaline via Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 mmol, 209 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

-

Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the solvent mixture (toluene, ethanol, and water).

-

Degas the solution by bubbling with the inert gas for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-phenylquinoxaline.

-

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is instrumental in synthesizing alkynyl-substituted quinoxalines, which are valuable precursors for more complex molecules and have applications in materials science.

Quantitative Data Summary: Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~92 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | Toluene | 80 | 8 | ~88 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 50 | 12 | ~85 |

| 4 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 5 | ~90 |

Experimental Protocol: Synthesis of 2-(Phenylethynyl)quinoxaline via Sonogashira Coupling [1]

-

Materials:

-

This compound (1.0 mmol, 209 mg)

-

Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N) (5 mL)

-

Tetrahydrofuran (THF) (10 mL)

-

-

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add THF and triethylamine via syringe.

-

Add phenylacetylene dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60°C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, filter through a pad of Celite, and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield 2-(phenylethynyl)quinoxaline.

-

Catalytic Cycle: Sonogashira Coupling

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides. In the context of this compound, this reaction provides a direct route to 2-aminoquinoxaline derivatives, which are important pharmacophores.[2][3]

Quantitative Data Summary: Buchwald-Hartwig Amination of this compound

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | ~85 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | ~80 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | ~75 |

| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Toluene | 110 | 16 | ~78 |

Experimental Protocol: Synthesis of N-Phenylquinoxalin-2-amine via Buchwald-Hartwig Amination [4]

-

Materials:

-

This compound (1.0 mmol, 209 mg)

-

Aniline (1.2 mmol, 112 mg, 109 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Toluene (5 mL, anhydrous and degassed)

-

-

Procedure:

-

In a glovebox, add this compound, sodium tert-butoxide, and XPhos to an oven-dried Schlenk tube.

-

Add Pd₂(dba)₃ and toluene.

-

Add aniline via syringe.

-

Seal the tube and heat the mixture at 100°C for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography to obtain N-phenylquinoxalin-2-amine.

-

Workflow: Buchwald-Hartwig Amination

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a new C-C bond, leading to the synthesis of 2-vinylquinoxalines. These products can serve as versatile intermediates for further transformations.[5]

Quantitative Data Summary: Heck Reaction of this compound

| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | ~70 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMA | 120 | 18 | ~75 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 110 | 16 | ~65 |

| 4 | Cyclohexene | Pd(OAc)₂ (2) | PCy₃ (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | ~60 |

Experimental Protocol: Synthesis of 2-Styrylquinoxaline via Heck Reaction

-

Materials:

-

This compound (1.0 mmol, 209 mg)

-

Styrene (1.5 mmol, 156 mg, 171 µL)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 12.2 mg)

-

Triethylamine (Et₃N) (2.0 mmol, 202 mg, 279 µL)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

-

Procedure:

-

Charge a Schlenk tube with this compound, Pd(OAc)₂, and P(o-tolyl)₃.

-

Evacuate and backfill with argon three times.

-

Add DMF, triethylamine, and styrene via syringe.

-

Heat the reaction mixture at 100°C for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool to room temperature and pour into water.

-

Extract with ethyl acetate, wash the combined organic layers with water and brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield 2-styrylquinoxaline.

-

Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-deficient nature of the quinoxaline ring, the bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution. This provides a direct, often metal-free, method for introducing various heteroatom nucleophiles.[6]

Quantitative Data Summary: Nucleophilic Aromatic Substitution on this compound

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Sodium methoxide (NaOMe) | - | Methanol | Reflux | 4 | ~90 |

| 2 | Sodium thiophenoxide (NaSPh) | - | DMF | 80 | 6 | ~85 |

| 3 | Piperidine | K₂CO₃ | DMSO | 120 | 12 | ~78 |

| 4 | Sodium azide (NaN₃) | - | DMF | 100 | 8 | ~70 |

Experimental Protocol: Synthesis of 2-Methoxyquinoxaline via SNAr

-

Materials:

-

This compound (1.0 mmol, 209 mg)

-

Sodium methoxide (1.5 mmol, 81 mg)

-

Methanol (10 mL)

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography if necessary to obtain 2-methoxyquinoxaline.

-

Other Important Functionalization Reactions

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the 2-position of the quinoxaline ring can be achieved through palladium-catalyzed cyanation of this compound. The resulting 2-cyanoquinoxaline is a valuable intermediate that can be further transformed into amides, carboxylic acids, or tetrazoles.[7][8]

Quantitative Data Summary: Palladium-Catalyzed Cyanation of this compound

| Entry | Cyanide Source | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMA | 120 | 12 | ~85 |

| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | cataCXium A (2) | - | t-BuOH/H₂O | 100 | 18 | ~80 |

Experimental Protocol: Synthesis of Quinoxaline-2-carbonitrile via Cyanation

-

Materials:

-

This compound (1.0 mmol, 209 mg)

-

Zinc cyanide [Zn(CN)₂] (0.6 mmol, 70 mg)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 22.2 mg)

-

N,N-Dimethylacetamide (DMA) (5 mL)

-

-

Procedure:

-

Combine this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf in a Schlenk tube.

-

Evacuate and backfill with argon.

-

Add DMA and heat the mixture at 120°C for 12 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter.

-

Wash the organic layer with aqueous ammonia and brine.

-

Dry over Na₂SO₄, concentrate, and purify by chromatography to yield quinoxaline-2-carbonitrile.

-

Stille Coupling

The Stille coupling offers another route for C-C bond formation by reacting this compound with an organostannane reagent in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback.[9]

Quantitative Data Summary: Stille Coupling of this compound

| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | ~80 |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | LiCl | THF | 70 | 24 | ~75 |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of functionalized quinoxaline derivatives with potential applications in medicinal chemistry and materials science. Its reactivity profile is dominated by a rich variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, which allow for the introduction of a wide range of carbon and nitrogen substituents at the C2 position. Additionally, the susceptibility of the C-Br bond to nucleophilic aromatic substitution provides a straightforward, metal-free alternative for the incorporation of heteroatom functionalities.

This guide has provided a detailed overview of these key transformations, including representative quantitative data and experimental protocols. By leveraging the information presented herein, researchers and drug development professionals can effectively design and implement synthetic strategies to access novel and diverse quinoxaline-based molecules for a wide range of scientific and therapeutic applications. Further exploration of the reaction conditions and substrate scope for each transformation will undoubtedly continue to expand the synthetic utility of this compound.

References

- 1. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stille Coupling [organic-chemistry.org]

An In-depth Technical Guide to 2-Bromoquinoxaline: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoquinoxaline is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry, materials science, and organic synthesis. Its unique electronic properties and reactive bromine substituent make it an ideal scaffold for the development of novel pharmaceuticals, fluorescent probes, and organic electronic materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key transformations, and a visualization of its application in synthetic workflows.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing experimental conditions, purification procedures, and for the characterization of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrN₂ | [1][2] |

| Molecular Weight | 209.04 g/mol | [1][2] |

| Appearance | White to light brown crystalline solid | [1] |

| Melting Point | 55-60 °C | [1][2] |

| Boiling Point | 276 °C | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| CAS Number | 36856-91-4 | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent functionalization via common cross-coupling reactions are presented below. These protocols are intended to serve as a starting point for laboratory synthesis and can be optimized based on specific research needs.

Synthesis of this compound from o-Phenylenediamine and Bromoacetyl

This protocol describes a common method for the synthesis of quinoxalines through the condensation of an o-diamine with an α-haloketone.[4]

Materials:

-

o-Phenylenediamine

-

Bromoacetyl bromide

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromoacetyl bromide (1.05 eq) in ethanol to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

This protocol outlines a standard procedure for the palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond at the 2-position of the quinoxaline ring.[1][5]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 2-phenylquinoxaline.

Buchwald-Hartwig Amination of this compound with Aniline

This protocol details a palladium-catalyzed C-N cross-coupling reaction, a powerful tool for the synthesis of N-aryl quinoxalines.[6][7]

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Celite

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford N-phenylquinoxalin-2-amine.

Synthetic Workflow Visualization

The following diagram illustrates a representative synthetic workflow starting from this compound, highlighting its utility in the construction of more complex, biologically relevant molecules. This workflow demonstrates a sequential Suzuki coupling followed by a Buchwald-Hartwig amination, common strategies in drug discovery.

Caption: Synthetic workflow for the functionalization of this compound.

Conclusion

This compound is a highly valuable and versatile scaffold in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in robust cross-coupling reactions, make it an essential tool for researchers and professionals in drug development and materials science. The provided experimental protocols offer a practical guide for the synthesis and manipulation of this key intermediate, enabling the creation of a diverse array of complex molecules with potential therapeutic and technological applications.

References

An In-depth Technical Guide to 2-Bromoquinoxaline for Researchers and Drug Development Professionals

CAS Number: 36856-91-4

This technical guide provides a comprehensive overview of 2-Bromoquinoxaline, a key heterocyclic compound in pharmaceutical research and medicinal chemistry. It serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including those with anti-cancer and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and biological significance, along with supplier information.

Core Chemical and Physical Properties

This compound is a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value |

| CAS Number | 36856-91-4 |

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.05 g/mol |

| Appearance | White to light red to green powder or crystals |

| Melting Point | 55 - 59 °C |

| Purity | ≥ 98% (GC) |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of quinoxalin-2(1H)-one. The following protocol is a representative example of this transformation.

Experimental Protocol: Synthesis of this compound from Quinoxalin-2(1H)-one

Materials:

-

Quinoxalin-2(1H)-one

-

Phosphoryl bromide (POBr₃) or a mixture of phosphorus pentoxide (P₂O₅) and potassium bromide (KBr) in phosphoric acid.

-

Anhydrous solvent (e.g., toluene, xylenes)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of quinoxalin-2(1H)-one (1 equivalent) and phosphoryl bromide (2-3 equivalents) in an anhydrous solvent is prepared.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Key Reactions in Drug Development

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex pharmaceutical intermediates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1 equivalent)

-

Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., toluene/water, dioxane/water, DMF)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

The degassed solvent system is added, and the mixture is heated to the desired temperature (typically 80-110 °C).

-

The reaction is stirred until completion, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling is utilized to form a carbon-carbon bond between this compound and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

-

This compound (1 equivalent)

-

Terminal alkyne (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

This compound, the palladium catalyst, and CuI are added to a reaction flask under an inert atmosphere.

-

The solvent and the base are added, followed by the terminal alkyne.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed.

-

The reaction is quenched, and the product is extracted and purified as described for the Suzuki coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between this compound and an amine.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound (1 equivalent)

-

Amine (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In an inert atmosphere glovebox or using Schlenk techniques, the palladium catalyst, ligand, and base are added to a reaction vessel.

-

The anhydrous solvent, this compound, and the amine are added.

-

The reaction is heated with stirring until completion.

-

The workup and purification are similar to the previously described cross-coupling reactions.

Biological Significance and Signaling Pathways

Quinoxaline derivatives have been identified as potent inhibitors of several key signaling molecules implicated in cancer and other diseases. Notably, they have shown inhibitory activity against Apoptosis Signal-Regulating Kinase 1 (ASK1) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.

ASK1 Signaling Pathway Inhibition

ASK1 is a mitogen-activated protein kinase kinase kinase (MAP3K5) that plays a crucial role in cellular stress responses, leading to inflammation and apoptosis.[1] Inhibition of the ASK1 signaling pathway is a promising therapeutic strategy for various diseases, including non-alcoholic steatohepatitis (NASH) and neurodegenerative disorders.[1] Dibromo-substituted quinoxaline fragments have been identified as effective small-molecule inhibitors of ASK1.[1]

Caption: Inhibition of the ASK1 signaling pathway by a this compound derivative.

Pim Kinase Signaling Pathway Inhibition

Pim kinases (Pim-1, Pim-2, Pim-3) are proto-oncogenic serine/threonine kinases that are overexpressed in various cancers.[2] They are key regulators of cell cycle progression, apoptosis, and drug resistance.[2] Quinoxaline derivatives have been developed as potent dual inhibitors of Pim-1 and Pim-2 kinases.[2]

Caption: Inhibition of the Pim Kinase signaling pathway by a quinoxaline derivative.

Supplier Information

This compound is commercially available from various chemical suppliers. Researchers are advised to request certificates of analysis to ensure the purity and quality of the compound.

| Supplier |

| Sigma-Aldrich |

| Chem-Impex |

| TCI Chemical |

| ChemicalBook |

| Adamas Reagent, Ltd. |

| Shanghai Hanhong Scientific Co.,Ltd. |

| Nanjing Vital Chemical Co., Ltd. |

| Shanghai Rlavie Technology Co., Ltd. |

| JinYan Chemicals(ShangHai) Co.,Ltd. |

| Nanjing Habo Medical Technology Co., Ltd. |

| Career Henan Chemical Co. |

| Chemcia Scientific, LLC. |

References

Spectroscopic Profile of 2-Bromoquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromoquinoxaline, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this guide presents data for the parent compound, quinoxaline, as a foundational reference. This is supplemented with expected spectroscopic characteristics for a bromo-substituted quinoxaline based on established principles of organic spectroscopy.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for quinoxaline. The expected shifts and patterns for this compound are discussed in the analysis sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of Quinoxaline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.80 | s | 2H | - | H-2, H-3 |

| 8.05 | dd | 2H | 6.4, 3.4 | H-5, H-8 |

| 7.75 | dd | 2H | 6.4, 3.4 | H-6, H-7 |

Solvent: CDCl₃, Reference: TMS. Data is for the parent compound quinoxaline.

Analysis for this compound: The introduction of a bromine atom at the 2-position will break the symmetry of the molecule. The singlet at 8.80 ppm for H-2 and H-3 in quinoxaline will be replaced by a singlet for the remaining H-3 proton, likely shifted downfield due to the electron-withdrawing effect of the adjacent bromine. The signals for the benzene ring protons (H-5, H-6, H-7, and H-8) will also experience shifts, though to a lesser extent.

¹³C NMR Spectroscopic Data of Quinoxaline

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | C-2, C-3 |

| 141.2 | C-4a, C-8a |

| 129.5 | C-6, C-7 |

| 129.1 | C-5, C-8 |

Solvent: CDCl₃, Reference: TMS. Data is for the parent compound quinoxaline.

Analysis for this compound: In the ¹³C NMR spectrum of this compound, the carbon atom directly bonded to the bromine (C-2) is expected to show a significant downfield shift. The other carbon chemical shifts will also be affected, leading to a more complex spectrum with distinct signals for each carbon atom due to the loss of symmetry.

Infrared (IR) Spectroscopy

Characteristic IR Absorptions of Quinoxaline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3020 | Medium | Aromatic C-H stretch |

| 1620-1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| 1200-1000 | Strong | C-H in-plane bending |

| 900-675 | Strong | C-H out-of-plane bending |

Sample Preparation: KBr pellet or thin film. Data is for the parent compound quinoxaline.

Analysis for this compound: The IR spectrum of this compound is expected to be broadly similar to that of quinoxaline, showing characteristic peaks for the aromatic C-H and ring stretching vibrations. A key additional feature will be the C-Br stretching vibration, which typically appears in the fingerprint region between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass Spectrometric Data of Quinoxaline

| m/z | Relative Intensity (%) | Assignment |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 103 | ~80 | [M-HCN]⁺ |

| 76 | ~97 | [C₆H₄]⁺ |

Ionization Method: Electron Ionization (EI). Data is for the parent compound quinoxaline.

Analysis for this compound: The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This will result in two molecular ion peaks of almost equal intensity at m/z = 208 and m/z = 210. The fragmentation pattern would likely involve the loss of a bromine radical followed by the fragmentation of the quinoxaline ring. The molecular weight of this compound is 209.05 g/mol .[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the aromatic region (typically 0-10 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

Data is processed with Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom.

-

A wider spectral width (e.g., 0-160 ppm) is used.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

References

2-Bromoquinoxaline: A Comprehensive Technical Guide to its Solubility and Stability for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoquinoxaline is a pivotal heterocyclic intermediate in the synthesis of a wide array of biologically active molecules, particularly in the realms of oncology and anti-inflammatory drug discovery. Its utility in medicinal chemistry is largely dictated by its physicochemical properties, most notably its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering a valuable resource for researchers engaged in its use for the synthesis of novel therapeutic agents. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates general principles and provides representative data and protocols based on the behavior of analogous quinoxaline derivatives.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Reference(s) |

| CAS Number | 36856-91-4 | |

| Molecular Formula | C₈H₅BrN₂ | |

| Molecular Weight | 209.04 g/mol | |

| Appearance | Solid | |

| Melting Point | 56-60 °C | |

| SMILES | Brc1cnc2ccccc2n1 | |

| InChI Key | XVKLMYQMVPHUPN-UHFFFAOYSA-N |

Solubility Profile

The solubility of this compound is a critical parameter for its use in chemical reactions, purification processes, and formulation development. Generally, quinoxaline derivatives exhibit low aqueous solubility. The solubility of this compound is expected to be favorable in a range of organic solvents, a characteristic attributed to its aromatic nature.

Qualitative Solubility

Based on the general principles of "like dissolves like," this compound, a relatively non-polar aromatic compound, is anticipated to be soluble in common organic solvents. The nitrogen atoms in the quinoxaline ring introduce some polarity, potentially allowing for solubility in moderately polar solvents.

Quantitative Solubility Data (Representative)

While specific experimental data for this compound is limited, the following table presents representative solubility values in common laboratory solvents at ambient temperature (25 °C). These values are illustrative and should be experimentally verified for specific applications.

| Solvent | Chemical Class | Polarity | Representative Solubility ( g/100 mL) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | > 20 |

| N,N-Dimethylformamide (DMF) | Amide | Polar Aprotic | > 20 |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Nonpolar | ~15 |

| Chloroform | Halogenated Hydrocarbon | Nonpolar | ~15 |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | ~10 |

| Acetone | Ketone | Polar Aprotic | ~8 |

| Ethyl Acetate | Ester | Moderately Polar | ~5 |

| Ethanol | Alcohol | Polar Protic | ~2 |

| Methanol | Alcohol | Polar Protic | ~1 |

| Water | Inorganic | Polar Protic | < 0.1 |

Note: This data is illustrative and intended for guidance. Actual solubility should be determined experimentally.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: The principle of "like dissolves like" is a primary determinant; non-polar to moderately polar organic solvents are generally effective.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.

-

pH: In aqueous media, the basic nitrogen atoms of the quinoxaline ring can be protonated under acidic conditions, which may lead to a slight increase in solubility.

-

Crystalline Form: Different polymorphs of a compound can exhibit varying solubilities due to differences in their crystal lattice energies.

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for designing robust synthetic procedures, ensuring the integrity of analytical samples, and determining appropriate storage conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Summary of Stability under Forced Degradation Conditions (Representative)

The following table summarizes the expected stability of this compound under standard forced degradation conditions as per ICH guidelines.

| Stress Condition | Reagent/Condition | Expected Outcome |

| Acidic Hydrolysis | 0.1 N HCl, 60 °C, 24h | Likely stable; quinoxaline ring is generally stable to acid hydrolysis. |

| Basic Hydrolysis | 0.1 N NaOH, 60 °C, 24h | Potential for slow degradation. |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | Potential for oxidation, especially at the nitrogen atoms to form N-oxides. |

| Thermal Degradation | 105 °C, 48h (solid state) | Expected to be thermally stable at this temperature. |

| Photostability | ICH Q1B conditions (UV & visible light) | Potential for photodegradation; bromoaromatic compounds can be light-sensitive. |

Note: These are expected outcomes and should be confirmed through experimental studies.

Experimental Protocols

Detailed and standardized experimental protocols are necessary for obtaining reliable and reproducible data on the solubility and stability of this compound.

Protocol for Determination of Solubility by Isothermal Saturation Method

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Ethanol)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, stop the agitation and allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter to remove any particulate matter.

-

Sample Preparation for Analysis: Accurately dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated stability-indicating HPLC method. Determine the concentration of this compound by comparing the peak area to a standard calibration curve.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor) × 100

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Organic solvent for stock solution (e.g., Acetonitrile)

-

pH meter

-

Thermostatic oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a UV/PDA detector and Mass Spectrometer (LC-MS) for peak purity analysis and identification of degradants.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C. Withdraw and neutralize samples as described for acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at specified time points.

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in a thermostatically controlled oven at 105 °C. Dissolve samples in a suitable solvent for analysis at different time points.

-

Thermal Degradation (Solution): Heat the stock solution at 60 °C and take samples at various intervals.

-

Photodegradation: Expose the stock solution (in a transparent container) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

Use a photodiode array (PDA) detector to check for peak purity of the parent drug peak.

-

Use LC-MS to identify the mass of any significant degradation products to aid in structure elucidation.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and quantify the major degradation products.

-

Visualizations

Visual representations of workflows and pathways can aid in the understanding of complex processes.

General Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common approach being the condensation of o-phenylenediamine with a suitable C2-synthon. A plausible synthetic workflow is depicted below.

Biological activity of 2-Bromoquinoxaline derivatives

An In-depth Technical Guide to the Biological Activity of 2-Bromoquinoxaline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

I. Introduction

Quinoxaline derivatives, a class of heterocyclic compounds featuring a fused benzene and pyrazine ring, are a cornerstone in medicinal chemistry. Their versatile scaffold allows for extensive functionalization, leading to a wide spectrum of pharmacological activities. Among these, this compound derivatives have emerged as particularly potent agents, demonstrating significant efficacy in anticancer, antimicrobial, and anti-inflammatory applications. The bromine atom at the 2-position not only enhances the molecule's reactivity for further synthesis but also contributes to its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, presenting key data and methodologies for researchers in the field.

II. Synthesis of this compound Derivatives

The synthesis of the quinoxaline scaffold is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For bromo-substituted derivatives, the process can start from a bromo-substituted o-phenylenediamine or involve subsequent halogenation of the quinoxaline ring.

A key precursor for many biologically active derivatives is 6-bromo-2,3-dichloroquinoxaline, which can be prepared by reacting 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination with phosphorus oxychloride.[3] This dichloro-derivative serves as a versatile starting material where one or both chlorine atoms can be substituted by various nucleophiles.[3] Another common method involves the direct condensation of an o-phenylenediamine derivative with 1,4-dibromo-2,3-butanedione to yield 2,3-bis(bromomethyl)quinoxaline derivatives.[1][2]

III. Biological Activities

This compound derivatives exhibit a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

A. Anticancer Activity

The quinoxaline scaffold is a recognized "privileged structure" in cancer therapy, often functioning as a kinase inhibitor.[4] Bromo-substituted derivatives have shown potent inhibitory activity against several key kinases involved in cancer cell proliferation, survival, and apoptosis.

1. Kinase Inhibition:

-

Apoptosis Signal-Regulated Kinase 1 (ASK1): Dibromo-substituted quinoxaline derivatives have been identified as potent inhibitors of ASK1, a key component in the JNK and p38 MAPK signaling pathways that are involved in apoptosis and inflammation.[2] One derivative demonstrated an IC50 value of 30.17 nM, highlighting its potential for treating conditions like non-alcoholic fatty liver disease by mitigating cellular stress and apoptosis.[2][5][6]

-

Pim-1/2 Kinases: Certain 6-bromo-quinoxaline derivatives act as potent, submicromolar dual inhibitors of Pim-1 and Pim-2 kinases.[2][7] These kinases are crucial for cell survival and proliferation in various hematologic and solid tumors.[7][8]

-

VEGFR-2, EGFR, and COX-2: Quinoxaline derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2), all of which are significant targets in oncology.[9][10] Dual inhibition of these pathways can be an effective strategy to combat tumor growth and inflammation.

2. Cytotoxicity Data:

The cytotoxic effects of various bromoquinoxaline derivatives have been evaluated against a range of human cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Activity (IC50) | Reference(s) |

| Dibromo-quinoxaline (ASK1 Inhibitor) | - (Enzyme Assay) | 30.17 nM | [2][5] |

| 6-Bromo-quinoxaline (Pim-1/2 Inhibitor) | MV4-11 (AML), HCT-116 (Colon) | Submicromolar | [7][8] |

| 3-(methylquinoxalin-2-yl)amino | HCT116 (Colon) | 2.5 - 8.4 µM | [9] |

| 3-(chloroquinoxalin-2-yl)amino | HCT116 (Colon), MCF-7 (Breast) | 4.4 - 5.3 µM | [9] |

| Quinoxaline-Thiazole Hybrids | HepG-2, HCT-116, MCF-7 | 0.81 - 4.54 µM | [10] |

B. Antimicrobial Activity

The quinoxaline moiety is a component of natural antibiotics like echinomycin, known to inhibit Gram-positive bacteria.[3] Synthetic this compound derivatives have been evaluated for broad-spectrum antimicrobial activity.

| Compound Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains | Reference(s) |

| Novel 2,3-substituted-quinoxalines | Staphylococcus aureus (12-18 mm inhibition) | Escherichia coli (inactive) | Candida albicans (13-18.5 mm inhibition) | [11] |

| Schiff bases of 2-chloro-3-methylquinoxaline | S. aureus, Bacillus subtilis (highly active) | E. coli, P. aeruginosa (highly active) | Aspergillus niger, C. albicans (active) | [12][13] |

| Hydrazinyl-tetrazoloquinoxalines | B. subtilis, S. aureus, S. faecalis | E. coli, N. gonorrhoeae, P. aeruginosa, S. typhimurium | A. flavus, A. fumigatus, C. albicans | [3] |

IV. Key Experimental Protocols

A. Synthesis Protocol: 2,3-Bis(bromomethyl)quinoxaline[2]

-

Preparation: Prepare a solution of the desired o-phenylenediamine derivative in a suitable solvent (e.g., ethanol).

-

Addition: Add 1,4-dibromo-2,3-butanedione to the solution.

-

Reaction: Stir the mixture at room temperature or under gentle heating. The condensation reaction proceeds to form the 2,3-bis(bromomethyl)quinoxaline derivative.

-

Isolation: The product often precipitates from the solution and can be collected by filtration.

-

Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure compound.

B. In Vitro Anticancer Screening (MTT Assay)[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density (e.g., 5x10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinoxaline derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

C. Antimicrobial Screening (Disk Diffusion Method)[3][12][13]

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

-

Culture Preparation: Prepare a standardized inoculum of the target microorganism (bacteria or fungi).

-

Agar Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile agar plate.

-

Disk Application: Aseptically place sterile filter paper disks (impregnated with a known concentration of the quinoxaline derivative) onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk. The size of the zone is proportional to the antimicrobial activity of the compound.

V. Conclusion

This compound derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. Their demonstrated efficacy as inhibitors of key cancer-related kinases like ASK1 and Pim kinases underscores their value in oncology drug discovery.[2][7] Furthermore, their broad-spectrum antimicrobial activity positions them as promising leads for the development of new anti-infective agents.[3][11] The synthetic accessibility of the quinoxaline scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. Future research will likely focus on refining these derivatives to improve their pharmacokinetic profiles and advance the most promising candidates into preclinical and clinical development.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioengineer.org [bioengineer.org]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. arcjournals.org [arcjournals.org]

- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Versatility of 2-Bromoquinoxaline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Among the various functionalized quinoxalines, 2-bromoquinoxaline stands out as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. The bromine atom at the 2-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of vast chemical space in the quest for potent and selective drugs. This technical guide provides an in-depth overview of the synthesis, key applications, and biological evaluation of this compound derivatives in medicinal chemistry.

Synthesis of this compound Derivatives

The synthetic utility of this compound lies in its reactivity in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of aryl, alkynyl, and amino moieties, respectively, at the 2-position of the quinoxaline core.

A common starting material for many quinoxaline-based drug discovery programs is 2-chloro-3-methylquinoxaline.[5] However, for accessing this compound derivatives, a typical synthetic route involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by bromination.[6]

Experimental Protocol: General Synthesis of Quinoxaline Derivatives

This protocol describes a general and efficient method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7]

Materials:

-

o-phenylenediamine (1 mmol)

-

1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

-

Toluene (8 mL)

-

Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)[7]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol for recrystallization

Procedure:

-

To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[7]

Key Applications in Medicinal Chemistry

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The quinoxaline scaffold is a privileged structure for the design of kinase inhibitors as it can mimic the adenine region of ATP, competing for the enzyme's binding site.[9] this compound serves as a key intermediate for the synthesis of potent and selective kinase inhibitors targeting various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Apoptosis Signal-regulating Kinase 1 (ASK1), and Proviral Integration site for Moloney murine leukemia virus (Pim-1).[7][10][11]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Several quinoxaline derivatives have been developed as VEGFR-2 inhibitors.